molecular formula C21H18N2O3 B404909 N-benzhydryl-4-methyl-3-nitrobenzamide CAS No. 329940-09-2

N-benzhydryl-4-methyl-3-nitrobenzamide

Cat. No.: B404909
CAS No.: 329940-09-2
M. Wt: 346.4g/mol
InChI Key: LSUURGDLVVFGBE-UHFFFAOYSA-N
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Description

N-benzhydryl-4-methyl-3-nitrobenzamide is a chemical compound of interest in organic and medicinal chemistry research. Its structure incorporates a benzhydryl group and a nitro-substituted benzamide, features commonly found in compounds with diverse biological activities . The benzhydryl (diphenylmethyl) group is a prominent pharmacophore in drug discovery, often utilized to enhance a molecule's binding affinity and metabolic stability. Meanwhile, the nitro group on the benzamide ring serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amine, enabling the exploration of structure-activity relationships (SAR) . This compound is primarily valued as a key synthetic intermediate or building block. It can be employed in the development of more complex molecular architectures, particularly in the synthesis of amide-based compounds which are fundamental to pharmaceutical science . The ongoing search for novel amidation methodologies, such as one-pot oxidative procedures, underscores the importance of specialized amides in constructing peptides and other bioactive molecules . Researchers can leverage this compound to access new chemical space in libraries designed for high-throughput screening against various therapeutic targets.

Properties

CAS No.

329940-09-2

Molecular Formula

C21H18N2O3

Molecular Weight

346.4g/mol

IUPAC Name

N-benzhydryl-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H18N2O3/c1-15-12-13-18(14-19(15)23(25)26)21(24)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24)

InChI Key

LSUURGDLVVFGBE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Analysis and Molecular Properties

The table below compares structural features and properties of N-benzhydryl-4-methyl-3-nitrobenzamide with similar compounds:

Compound Name Benzamide Substituents Amide Group Molecular Formula Molecular Weight Key Properties/Findings
This compound 3-NO₂, 4-CH₃ Benzhydryl (C₆H₅)₂CH C₂₁H₁₈N₂O₃ 346.38 g/mol Predicted CCS [M+H]⁺: 181.6 Ų
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ 3-Chlorophenethyl C₁₅H₁₃ClN₂O₃ 304.73 g/mol Characterized via NMR, UV, MS
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂ 3-Nitrophenyl C₁₃H₉N₃O₅ 287.23 g/mol Derived from 3-nitroaniline
4-Chloro-3-nitrobenzamide 3-NO₂, 4-Cl -NH₂ C₇H₅ClN₂O₃ 200.58 g/mol Crystallized from methanol
N-Benzyl-4-chloro-N-(sulfone)-3-nitrobenzamide 3-NO₂, 4-Cl Benzyl, sulfone C₁₈H₁₇ClN₂O₅S 408.86 g/mol Enhanced polarity due to sulfone

Key Comparative Insights

Substituent Position and Electronic Effects
  • Nitro Group Orientation: The 3-nitro substituent in the target compound contrasts with 4-nitro analogs (e.g., ).
  • Methyl vs. Chlorine : The 4-methyl group in the target compound introduces steric hindrance without significant electronegativity, unlike 4-chloro analogs (). Chlorine’s electronegativity may enhance halogen bonding in biological systems.
Amide Group Variations
  • Benzhydryl vs. Smaller Groups : The bulky benzhydryl group in the target compound likely increases lipophilicity compared to benzyl () or phenethyl () groups. This could influence pharmacokinetic properties like membrane permeability.
  • Sulfone-Containing Analogs : The sulfone group in ’s compound introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic benzhydryl moiety.

Research Findings and Implications

Physicochemical Properties

  • Crystallinity : Unlike 4-chloro-3-nitrobenzamide (), which forms stable crystals, the benzhydryl group’s bulkiness may hinder crystallization, necessitating alternative characterization methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzhydryl-4-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via amide coupling between 4-methyl-3-nitrobenzoic acid derivatives (e.g., acyl chlorides) and benzhydrylamine. For example, analogous nitrobenzamide syntheses involve reacting 4-nitrobenzoyl chloride with substituted amines under Schotten-Baumann conditions (water/THF, base) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification steps to remove byproducts.
  • Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the acyl chloride .
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound, and how are data interpreted?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the amide bond (δ ~8–10 ppm for NH in DMSO-d6) and aromatic substituents (splitting patterns for nitro and methyl groups) .
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between nitro and amide groups). For analogous compounds, refinement software like SHELXL is used to model thermal displacement parameters and validate stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z calculated for C21H19N2O3C_{21}H_{19}N_2O_3) .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in This compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray data to validate bond lengths and angles. For example, deviations >0.05 Å may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts between nitro and aromatic groups) and identifies polymorphic preferences .
  • Electrostatic potential maps : Predict reactive sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .

Q. What strategies are recommended for analyzing conflicting biological activity data of This compound across different assays?

  • Methodology :

  • Dose-response standardization : Normalize data using IC50_{50}/EC50_{50} values to account for assay sensitivity variations .
  • Solubility controls : Use DMSO concentrations <1% to avoid solvent interference in cell-based assays .
  • Orthogonal assays : Cross-validate antimicrobial activity via disk diffusion (qualitative) and microbroth dilution (quantitative) .

Q. How can regioselectivity challenges in modifying the benzhydryl or nitro groups of This compound be addressed?

  • Methodology :

  • Protecting groups : Temporarily block the nitro group with Boc or Fmoc during alkylation of the benzhydryl moiety .
  • Catalytic hydrogenation : Use Pd/C or Raney Ni under controlled H2_2 pressure to reduce nitro to amine without affecting the amide bond .
  • Directed ortho-metalation : Employ LDA or TMPLi to functionalize the methyl-substituted benzene ring selectively .

Notes

  • Advanced questions assume familiarity with software tools (e.g., Gaussian for DFT, Olex2 for XRD refinement) .

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